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Compound of Interest

Compound Name: 2,6-Difluoro-3-methoxyaniline

Cat. No.: B138209 Get Quote

Introduction
2,6-Difluoro-3-methoxyaniline is a substituted aromatic amine of significant interest in

medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-

fluorine atoms, a meta-methoxy group, and an amino group, imparts specific electronic and

steric properties that are crucial for its application as a synthetic building block. The fluorine

atoms can modulate metabolic stability and binding affinity, while the methoxy and amino

groups provide key sites for further chemical modification.

A thorough spectroscopic characterization is paramount for confirming the identity, purity, and

structure of 2,6-Difluoro-3-methoxyaniline. This guide provides an in-depth analysis of the

expected spectroscopic data for this compound across several key analytical techniques. It is

designed for researchers, scientists, and drug development professionals who require a

detailed understanding of this molecule's spectral properties.

Disclaimer:The spectroscopic data presented in this guide are predicted values based on

established principles of nuclear magnetic resonance, mass spectrometry, and infrared and

UV-Vis spectroscopy, supplemented by data from analogous structures. As of the date of this

publication, a complete, experimentally verified dataset for this specific compound is not

available in publicly accessible databases.
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The structural features of 2,6-Difluoro-3-methoxyaniline dictate its spectroscopic signature.

The workflow for its characterization is a multi-technique approach designed to provide

orthogonal data points, ensuring an unambiguous structural elucidation.
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Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of 2,6-
Difluoro-3-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework

and probing the electronic environment of the fluorine atoms. The analysis requires a

combination of ¹H, ¹³C, and ¹⁹F NMR experiments.
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Molecular Structure for NMR Assignment
Caption: Atom numbering scheme for 2,6-Difluoro-3-methoxyaniline used for NMR

assignments.

¹H NMR Spectroscopy
Rationale: The proton NMR spectrum provides information on the number of chemically distinct

protons, their electronic environment, and their proximity to other nuclei (protons and fluorine).

The amino (-NH₂) protons will appear as a broad singlet, while the aromatic protons will exhibit

splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methoxy (-

OCH₃) protons will be a sharp singlet.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned
Proton

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant(s) (J,
Hz)

Integration

H₄, H₅ 6.60 - 6.80 m - 2H

-NH₂ ~3.80 br s - 2H

| -OCH₃ | 3.90 | s | - | 3H |

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluoro-3-methoxyaniline in

~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum at 25°C. A standard pulse sequence for ¹H NMR is

sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication

(line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the
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spectrum to the TMS signal at 0.00 ppm.[1]

¹³C NMR Spectroscopy
Rationale: The ¹³C NMR spectrum reveals the number of unique carbon environments and is

highly sensitive to coupling with fluorine (C-F coupling), which is diagnostic. Carbons directly

bonded to fluorine will show large one-bond coupling constants (¹JCF), while carbons two or

three bonds away will show smaller couplings (²JCF, ³JCF).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon
Predicted Chemical
Shift (δ, ppm)

Multiplicity (due to
C-F)

Coupling
Constant(s) (J, Hz)

C₂/C₆ ~150 dd
¹JCF ≈ 240, ²JCF ≈
15

C₃ ~145 t ³JCF ≈ 3

C₁ ~125 t ²JCF ≈ 10

C₄/C₅ ~110 m -

| -OCH₃ | 56.5 | s | - |

Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrument Setup: Use a broadband probe on the NMR spectrometer.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and

a relaxation delay (e.g., 2 seconds) are necessary due to the longer relaxation times of

carbon nuclei.

Data Processing: Process the FID with an exponential multiplication (line broadening of ~1.0

Hz). Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]

¹⁹F NMR Spectroscopy
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Rationale: ¹⁹F NMR is essential for confirming the presence and electronic environment of the

fluorine atoms. For this molecule, the two fluorine atoms are chemically equivalent, and thus a

single resonance is expected. This signal will be split by coupling to the adjacent aromatic

protons.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Assigned Fluorine
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constant(s) (J, Hz)

| C₂-F, C₆-F | ~ -135 | m | - |

Experimental Protocol:

Sample Preparation: The same sample can be used.

Instrument Setup: Tune the NMR probe to the fluorine frequency.

Data Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F splitting. An

external reference standard like CFCl₃ (0.00 ppm) is typically used.

Data Processing: Standard processing techniques apply.

Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight and elemental formula

of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular

formula with high accuracy. The fragmentation pattern provides additional structural

information.

Predicted Mass Spectrometry Data

Technique Ion Predicted m/z Interpretation

ESI-HRMS [M+H]⁺ 160.0571
C₇H₈F₂NO⁺
(Calculated:
160.0574)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| EI-MS | [M]⁺˙ | 159.0496 | Molecular Ion |

Expected Fragmentation: Under Electron Ionization (EI), the molecule is expected to be

relatively stable due to its aromaticity. Key fragmentation pathways could involve the loss of a

methyl radical (·CH₃) from the methoxy group or the loss of CO.

Experimental Protocol (ESI-HRMS):

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution

mass analyzer (e.g., TOF or Orbitrap).

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion

mode. Calibrate the instrument to ensure high mass accuracy.

Data Analysis: Determine the m/z of the protonated molecular ion [M+H]⁺ and use the

accurate mass to calculate the elemental formula.[3]

Infrared (IR) Spectroscopy
Rationale: IR spectroscopy identifies the functional groups present in the molecule by detecting

their characteristic vibrational frequencies. For 2,6-Difluoro-3-methoxyaniline, key

absorbances will include the N-H stretches of the amine, C-F stretches, C-O stretches of the

ether, and various vibrations of the aromatic ring.

Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Doublet
N-H asymmetric &
symmetric stretching
(amine)

3100 - 3000 Medium Aromatic C-H stretching

2980 - 2850 Medium
Aliphatic C-H stretching (-

OCH₃)

1620 - 1580 Strong
N-H scissoring and C=C

aromatic ring stretching

1250 - 1180 Strong
C-O-C asymmetric stretching

(aryl ether)

| 1100 - 1000 | Strong | C-F stretching |

Experimental Protocol (ATR-FTIR):

Sample Preparation: Since the compound is a liquid, a small drop can be placed directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,

collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed to identify

the characteristic functional group peaks.[4]

UV-Visible Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the

molecule. The aniline and methoxy substituents on the benzene ring act as auxochromes,

causing a bathochromic (red) shift of the π→π* transitions compared to unsubstituted benzene.
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Predicted UV-Vis Data (in Ethanol)

λₘₐₓ (nm) Molar Absorptivity (ε) Transition

~240 High
π→π* (Primary benzenoid
band)

| ~290 | Moderate | π→π* (Secondary benzenoid band) |

Experimental Protocol:

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent

solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a concentration that

gives a maximum absorbance between 0.5 and 1.0.

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and

the other with the sample solution. Scan a range from approximately 200 nm to 400 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration

is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

[5]

Conclusion
The combination of NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, IR, and UV-Vis spectroscopy

provides a comprehensive and definitive characterization of 2,6-Difluoro-3-methoxyaniline.

The predicted data in this guide, based on fundamental principles and analysis of related

structures, serves as a robust framework for researchers to verify the synthesis and purity of

this important chemical intermediate. The outlined protocols represent standard, validated

methods for acquiring high-quality spectroscopic data.

References
NIST. (n.d.). 2,6-Difluoroaniline. NIST Chemistry WebBook.
PubChem. (n.d.). 2,6-Difluoroaniline. National Center for Biotechnology Information.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pdfs.semanticscholar.org/7eb4/5885085a30c93be8b50eb91a594a05afb92e.pdf
https://www.benchchem.com/product/b138209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2015). The spectroscopic and quantum chemical studies of 3,4-
difluoroaniline.
O'Brien, P. J., et al. (2021). Structure Elucidation for MALDI Mass Spectrometry Imaging
Using Infrared Ion Spectroscopy. Journal of the American Society for Mass Spectrometry.
Semantic Scholar. (n.d.). Study of the electronic effect and quantitative spectra predictions of
o-methoxyaniline-terminated monoazonaphthols.
MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-
Difluorobenzoyl-Substituted Piperazines.
YouTube. (2021). CHE 219L NMR Characterization Tutorial.
YouTube. (2020). How To Label NMR Spectra.
Royal Society of Chemistry. (2024). Synthesis, characterization and NLO properties of 1,4-
phenylenediamine-based Schiff bases: a combined theoretical and experimental approach.
ResearchGate. (2014). Theoretical and Experimental Investigations on Molecular Structure,
IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.
YouTube. (2021). CHE 219L NMR Characterization Tutorial.
YouTube. (2020). How To Label NMR Spectra.
YouTube. (2020). How To Label NMR Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. youtube.com [youtube.com]

2. youtube.com [youtube.com]

3. repository.ubn.ru.nl [repository.ubn.ru.nl]

4. 2,6-Difluoroaniline [webbook.nist.gov]

5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

To cite this document: BenchChem. [Spectroscopic Characterization of 2,6-Difluoro-3-
methoxyaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138209#spectroscopic-data-for-2-6-difluoro-3-
methoxyaniline]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b138209?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=YLBFfamRrdY
https://www.youtube.com/watch?v=Qvel6-vWCDE
https://repository.ubn.ru.nl/bitstream/handle/2066/320957/320957.pdf?sequence=1
https://webbook.nist.gov/cgi/inchi?ID=C5509659&Mask=200
https://pdfs.semanticscholar.org/7eb4/5885085a30c93be8b50eb91a594a05afb92e.pdf
https://www.benchchem.com/product/b138209#spectroscopic-data-for-2-6-difluoro-3-methoxyaniline
https://www.benchchem.com/product/b138209#spectroscopic-data-for-2-6-difluoro-3-methoxyaniline
https://www.benchchem.com/product/b138209#spectroscopic-data-for-2-6-difluoro-3-methoxyaniline
https://www.benchchem.com/product/b138209#spectroscopic-data-for-2-6-difluoro-3-methoxyaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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